molecular formula C10H10FNO2 B8156459 Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone

Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone

Cat. No.: B8156459
M. Wt: 195.19 g/mol
InChI Key: SPDZJOIHIGBKNU-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone is a chemical compound that belongs to the class of azetidinones, which are characterized by a four-membered nitrogen-containing ring. This compound features a fluorine atom and a hydroxyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidine and 2-fluoro-3-hydroxybenzaldehyde.

  • Reaction Conditions: The reaction involves the formation of an imine intermediate followed by reduction. Common reagents include reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

  • Reduction: The compound can undergo reduction, particularly at the carbonyl group, to form alcohols.

  • Substitution: The fluorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: 2-fluoro-3-hydroxybenzoic acid.

  • Reduction: 2-fluoro-3-hydroxybenzyl alcohol.

  • Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, especially those involving enzyme inhibition.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone exerts its effects depends on its molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

  • Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone is unique due to its specific structural features. Similar compounds include:

  • Azetidin-2-yl(2-fluoro-3-hydroxyphenyl)methanone: Similar structure but different position of the nitrogen atom in the ring.

  • Azetidin-1-yl(3-fluoro-4-hydroxyphenyl)methanone: Similar structure but different positions of the fluorine and hydroxyl groups on the phenyl ring.

These compounds may exhibit different reactivity and biological activity due to their structural differences.

Properties

IUPAC Name

azetidin-1-yl-(2-fluoro-3-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-9-7(3-1-4-8(9)13)10(14)12-5-2-6-12/h1,3-4,13H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDZJOIHIGBKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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